(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol
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Overview
Description
(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol is a chemical compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol typically involves the bromination of a cyclopropylpyrimidine precursor followed by the introduction of a methanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve a scalable process that ensures high yield and purity. The process might include steps such as crystallization and purification using techniques like column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a chlorine atom instead of a cyclopropyl group.
(5-Bromo-2-fluoropyridin-4-yl)methanol: Contains a fluorine atom instead of a cyclopropyl group.
(5-Bromo-2-methylpyrimidin-4-yl)methanol: Features a methyl group instead of a cyclopropyl group.
Uniqueness
(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
(5-bromo-2-cyclopropylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-10-8(5-1-2-5)11-7(6)4-12/h3,5,12H,1-2,4H2 |
InChI Key |
DOXLKFDGAKFXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)CO)Br |
Origin of Product |
United States |
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